5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one
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Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a phthalazinone core with a boronate ester group, making it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one typically involves the reaction of phthalazinone with a boronic acid derivative. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate or sodium hydroxide to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The phthalazinone core can be reduced under specific conditions to yield different functionalized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Functionalized phthalazinone derivatives.
Substitution: Various substituted phthalazinone compounds.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it a versatile reagent in organic synthesis. Additionally, the phthalazinone core can engage in hydrogen bonding and π-π interactions, contributing to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar coupling reactions.
Phthalazinone: The core structure without the boronate ester group.
Boronic Acids: Compounds with similar reactivity but different structural features.
Uniqueness
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phthalazin-1(2H)-one stands out due to its combination of a phthalazinone core and a boronate ester group, providing unique reactivity and versatility in various chemical transformations. This dual functionality makes it a valuable compound in both academic research and industrial applications.
Properties
Molecular Formula |
C14H17BN2O3 |
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Molecular Weight |
272.11 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-9-10(11)8-16-17-12(9)18/h5-8H,1-4H3,(H,17,18) |
InChI Key |
IKVUHQIPEKMLFV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC(=O)C3=CC=C2 |
Origin of Product |
United States |
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